5-amino-6-methoxypyridin-2-ol
Description
Properties
CAS No. |
1094935-67-7 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Aminopyridine
The initial nitration step introduces a nitro group at the 5-position of 2-aminopyridine. A mixed acid system (nitric acid and sulfuric acid) in ethylene dichloride solvent facilitates this transformation at 58–63°C over 10–15 hours. This step achieves a yield of 90–92% with a purity exceeding 98%. Critical parameters include temperature control (<10°C during acid addition) and stoichiometric precision to avoid over-nitration.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 58–63°C |
| Reaction Time | 10–15 hours |
| Solvent | Ethylene dichloride |
| Yield | 90.85% (HPLC purity 98.57%) |
Hydrolysis to 2-Hydroxy-5-Nitropyridine
The nitro intermediate undergoes hydrolysis in dilute hydrochloric acid (15% mass concentration) with sodium nitrite (NaNO₂) at 0–5°C. This step replaces the amino group with a hydroxyl group, yielding 2-hydroxy-5-nitropyridine. The reaction is exothermic, requiring careful temperature modulation to prevent decomposition. Post-reaction, the product is isolated via vacuum concentration and washing, achieving an 87.6% yield.
Chlorination Using Phosphorus Oxychloride
Chlorination of the hydroxyl group employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst. Refluxing at 105–110°C for 2–4 hours converts 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine. Excess POCl₃ is quenched with ice water, precipitating the product as faint yellow crystals. This step attains an 80.6% yield with 98.9% purity.
Methoxylation for Methoxy Group Introduction
Methoxy substitution is achieved by reacting 2-chloro-5-nitropyridine with sodium methoxide (NaOMe) in methanol under reflux. The nucleophilic displacement of chlorine proceeds quantitatively, yielding 2-methoxy-5-nitropyridine with a 96.5% yield. Solvent recovery via reduced-pressure distillation enhances cost-effectiveness.
Catalytic Hydrogenation to Reduce Nitro to Amino
The final step involves hydrogenation of the nitro group using 10% palladium on carbon (Pd/C) under 0.01 MPa hydrogen pressure at 60–65°C. Methanol serves as the solvent, and the reaction completes within 1–2 hours. Post-catalysis filtration and solvent extraction yield 5-amino-6-methoxypyridin-2-ol as a pale yellow oil with 92.5% purity and a 92.5% yield.
Optimization Insights
-
Catalyst Reusability : Pd/C catalysts retain activity over three cycles without significant yield loss.
-
Solvent Choice : Methanol balances reactivity and environmental impact compared to benzene derivatives.
Alternative Methodologies and Comparative Analysis
Direct Amination Approaches
A patent by WO2020178175A1 describes a route for 4-amino-5-methylpyridin-2-one, highlighting challenges relevant to this compound synthesis. The use of benzylamine as a solvent at 185°C introduces byproducts like (VI), attributed to residual palladium from prior steps. This method’s high temperature and solvent excess (9.17-fold) render it less scalable than the CN105523995A pathway.
Green Chemistry Innovations
The CN105523995A method emphasizes waste reduction by recycling Pd/C and employing ethylene dichloride for extractions. Total organic waste is reduced by 40% compared to traditional routes, aligning with green chemistry principles.
Industrial Scalability and Process Economics
Chemical Reactions Analysis
Types of Reactions
5-amino-6-methoxypyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino, methoxy, and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-amino-6-methoxypyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly anti-cancer drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-amino-6-methoxypyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor for anti-cancer drugs, it may inhibit certain enzymes or pathways involved in cancer cell proliferation. The exact mechanism depends on the specific application and the derivative being studied.
Comparison with Similar Compounds
Key Observations
Substituent Position Sensitivity: The position of amino and hydroxyl groups significantly alters reactivity. For example, 3-amino-5-methoxypyridin-4-ol•2HCl (hydroxyl at position 4 vs. 2) may exhibit distinct hydrogen-bonding patterns and solubility compared to the reference compound .
Impact of Methoxy Group: 5,6-Dimethoxypyridin-2-ol lacks the amino group but features dual methoxy substituents, which could enhance lipophilicity and alter metabolic stability in drug design contexts .
Commercial Accessibility: The hydrochloride salt form of 3-amino-5-methoxypyridin-4-ol•2HCl is priced at $400 per gram, suggesting higher synthetic complexity or niche demand compared to the reference compound .
Q & A
Q. How can reaction conditions be optimized for synthesizing 5-amino-6-methoxypyridin-2-ol?
Methodological Answer:
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
Q. How are key physical properties (e.g., melting point, density) determined for this compound?
Methodological Answer:
Q. What environmental factors influence the stability of this compound?
Methodological Answer:
- Assess pH-dependent stability by incubating the compound in buffered solutions (pH 3–9) and monitoring degradation via UV-Vis spectroscopy .
- Evaluate thermal stability using thermogravimetric analysis (TGA) under nitrogen atmosphere .
Q. How does the compound participate in nucleophilic substitution reactions?
Methodological Answer:
- React with alkyl halides (e.g., methyl iodide) in DMF at 50°C to substitute the amino or methoxy groups .
- Monitor reaction progress using LC-MS to identify intermediates and optimize stoichiometry .
Advanced Research Questions
Q. What advanced spectroscopic techniques are used to resolve structural ambiguities in this compound?
Methodological Answer:
Q. How can biological activity be systematically evaluated for this compound?
Methodological Answer:
- Conduct in vitro assays (e.g., enzyme inhibition using fluorescence polarization) to test interactions with target proteins .
- Analyze hydrogen-bonding capacity via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How should researchers address contradictions in reported solubility data?
Methodological Answer:
Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives?
Methodological Answer:
Q. How can computational modeling predict pharmacokinetic properties of this compound?
Methodological Answer:
- Use QSAR models to estimate logP and bioavailability from molecular descriptors .
- Perform molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
